N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine
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Overview
Description
N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine: is a synthetic organic compound known for its unique structure and properties. This compound features two phenylethylamine groups attached to a central octane-1,8-diamine backbone, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine typically involves a multi-step process:
Formation of Intermediate Amines: The initial step involves the reaction of hexylamine with 2-phenylethylamine under controlled conditions to form intermediate amines.
Coupling Reaction: These intermediate amines are then coupled with octane-1,8-diamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reactions under optimized conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine groups using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Investigated for its potential therapeutic effects, including its role as a potential drug candidate for neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets amine receptors and enzymes involved in neurotransmitter regulation.
Pathways Involved: It modulates signaling pathways by binding to receptors and inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Methoctramine: A similar compound with a tetrahydrochloride hydrate form, known for its use as a muscarinic receptor antagonist.
1,8-Bis(dimethylamino)naphthalene: Known for its exceptional basicity and use as a non-nucleophilic base.
Uniqueness: N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine stands out due to its dual phenylethylamine groups, which confer unique binding properties and potential therapeutic applications not observed in similar compounds.
Properties
CAS No. |
141367-06-8 |
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Molecular Formula |
C36H62N4 |
Molecular Weight |
550.9 g/mol |
IUPAC Name |
N,N'-bis[6-(2-phenylethylamino)hexyl]octane-1,8-diamine |
InChI |
InChI=1S/C36H62N4/c1(3-15-27-37-29-17-5-7-19-31-39-33-25-35-21-11-9-12-22-35)2-4-16-28-38-30-18-6-8-20-32-40-34-26-36-23-13-10-14-24-36/h9-14,21-24,37-40H,1-8,15-20,25-34H2 |
InChI Key |
SQDWLKAJCKVCDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCCCCCCCNCCCCCCNCCC2=CC=CC=C2 |
Origin of Product |
United States |
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